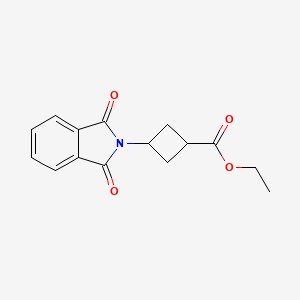

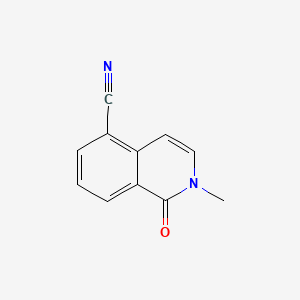

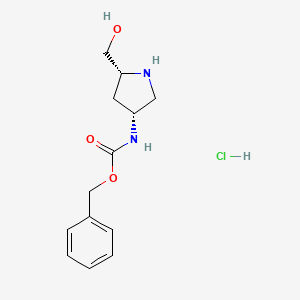

![molecular formula C17H15N3O4 B595242 Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253791-89-7](/img/structure/B595242.png)

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . The substitution pattern at N8 of 5,6-dihydropyrido [2,3- d ]pyrimidin-7 (8 H)-ones with a C5-C6 single bond and the pyrido [2,3- d ]pyrimidin-7 (8 H)-ones with a C5-C6 double bond has been reported .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring . The compound also contains ethyl, hydroxy, methyl, oxo, and phenyl substituents .Aplicaciones Científicas De Investigación

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including pyrimidine bases, highlights the importance of molecular interactions on tautomeric equilibria. Changes in the environment can significantly alter the stability of tautomers, which has implications for understanding the molecular structure and function of related compounds (Person et al., 1989).

Synthetic Applications

Hybrid catalysts have been used for the synthesis of pyranopyrimidine scaffolds, demonstrating the versatility of this compound class in synthetic chemistry. These scaffolds serve as key precursors in medicinal and pharmaceutical industries, highlighting the broader synthetic applications of compounds related to the query molecule (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil, for cancer treatment. These compounds' mechanisms of action, including the inhibition of specific enzymes and the formation of DNA adducts, showcase the therapeutic potential of pyrimidine derivatives (Gmeiner, 2020).

Environmental and Biological Impacts

Studies on the environmental fate and biological effects of related compounds, such as Ethyl tert-butyl ether (ETBE), provide insight into the biodegradation pathways and potential health impacts of pyrimidine derivatives. These studies are crucial for understanding the environmental persistence and toxicity of such compounds (Thornton et al., 2020).

Mecanismo De Acción

Target of Action

Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological processes, including cell signaling, immune response, and metabolic regulation.

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets by binding to active sites, altering the conformation of the target proteins, or modulating the activity of the target enzymes or receptors .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets enzymes involved in a particular metabolic pathway, it could potentially alter the rate of that pathway, leading to changes in the production of certain metabolites .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites, potentially affecting cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain compounds might be more stable and effective at specific pH levels or temperatures .

Propiedades

IUPAC Name |

ethyl 5-hydroxy-8-methyl-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-3-24-17(23)12-13(21)11-9-18-14(10-7-5-4-6-8-10)19-15(11)20(2)16(12)22/h4-9,21H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKIWDBBIFKIIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)

![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)

![1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one](/img/structure/B595177.png)